N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide
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Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the compound’s chemical properties, including increased stability and lipophilicity. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound shares the fluorine and trifluoromethyl groups but differs in its functional groups and reactivity.
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group, which imparts different chemical properties and reactivity.
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide is unique due to the combination of its fluorinated aromatic ring and thiophene moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NOS/c1-7-2-5-11(20-7)12(19)18-10-6-8(13(15,16)17)3-4-9(10)14/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLDDPDNLCXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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